![molecular formula C12H16N2O2S B6426717 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole CAS No. 2199064-30-5](/img/structure/B6426717.png)
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole
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Description
The compound “2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole” is a complex organic molecule that contains several functional groups, including a cyclobutanecarbonyl group, a pyrrolidine ring, an ether linkage, and a thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrrolidine ring, the introduction of the cyclobutanecarbonyl group, and the formation of the thiazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The cyclobutanecarbonyl group would introduce a degree of rigidity to the molecule, while the pyrrolidine ring could potentially exist in different conformations due to its flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carbonyl group could undergo reactions such as reduction or nucleophilic addition, while the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For instance, the presence of the ether and carbonyl groups could influence its polarity and hence its solubility in different solvents .Future Directions
properties
IUPAC Name |
cyclobutyl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11(9-2-1-3-9)14-6-4-10(8-14)16-12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIOIODDYWXJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole |
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